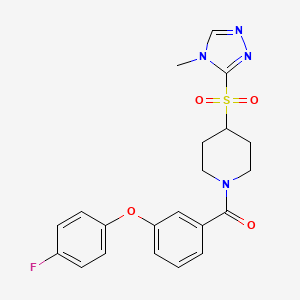

(3-(4-fluorophenoxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(4-fluorophenoxy)phenyl]-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O4S/c1-25-14-23-24-21(25)31(28,29)19-9-11-26(12-10-19)20(27)15-3-2-4-18(13-15)30-17-7-5-16(22)6-8-17/h2-8,13-14,19H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXDOZLJTFTSLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-fluorophenoxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, including nucleophilic substitution and coupling reactions. A common route might begin with the preparation of the 3-(4-fluorophenoxy)benzene intermediate through nucleophilic aromatic substitution of 4-fluorophenol with bromobenzene derivatives under basic conditions. Subsequent sulfonylation with 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride provides the triazole sulfonyl derivative. This intermediate is then coupled with a piperidinylmethanone moiety under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrially, the production of this compound would be scaled up by optimizing each reaction step for yield and purity. Typical industrial methods might include continuous flow reactors for high-throughput synthesis and advanced purification techniques like column chromatography or recrystallization to ensure the compound's quality.

Chemical Reactions Analysis

Types of Reactions: (3-(4-fluorophenoxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions:

Oxidation: : This compound can be oxidized using strong oxidizing agents to potentially modify the aromatic or heterocyclic rings.

Reduction: : It can be reduced under suitable conditions to alter specific functional groups.

Substitution: : The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Oxidizing agents: : Potassium permanganate or chromium trioxide.

Reducing agents: : Lithium aluminum hydride or hydrogenation catalysts.

Substitution conditions: : Acids or bases, depending on the desired substitution reaction.

Major Products: The products of these reactions depend on the specific conditions and reagents used, often resulting in various derivatives that retain the core structure of the original compound but with modified functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.

Medicine: In medicine, it is explored for its potential therapeutic properties, particularly in designing drugs for treating various conditions.

Industry: Industrially, it can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

Molecular Targets and Pathways: The compound exerts its effects by interacting with specific proteins or enzymes within biological systems. Its mechanism of action often involves binding to active sites of enzymes or receptors, thereby modulating their activity. The sulfonyl and triazole groups play crucial roles in these interactions, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

(3-(4-chlorophenoxy)phenyl)(4-((4-ethyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

(3-(4-bromophenoxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone

Highlighting Uniqueness: Compared to its analogs, (3-(4-fluorophenoxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone offers a unique combination of fluorinated and triazole functionalities. These groups confer specific reactivity and biological activity that set it apart from other similar compounds.

Biological Activity

The compound (3-(4-fluorophenoxy)phenyl)(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)methanone is a synthetic organic molecule with potential biological activity, particularly in the context of cancer research and pharmacology. This article aims to summarize the biological activity of this compound based on diverse research findings, including its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for the compound is , with a molecular weight of approximately 485.53 g/mol. The structure includes a phenoxy group, a piperidine moiety, and a triazole sulfonamide component, which are significant for its biological interactions.

The biological activity of this compound can be attributed to multiple mechanisms:

- Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Targeting Specific Pathways : It selectively interacts with proteins involved in cancer progression, such as those in the MAPK and PI3K/Akt pathways.

Biological Activity Data

Research has demonstrated the compound's efficacy against several cancer cell lines. Below is a summary of its biological activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 42.5 | Induction of apoptosis |

| MDA-MB231 | 64.3 | Cell cycle arrest |

| Mia-PaCa2 | 68.4 | Inhibition of proliferation |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various derivatives, the compound exhibited remarkable activity against HCT116 and MDA-MB231 cell lines, with IC50 values indicating moderate to high potency. The study highlighted that modifications in the phenyl and triazole rings significantly influenced the anticancer efficacy.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed to understand how structural variations affect biological activity. It was found that:

- The presence of electron-withdrawing groups on the phenyl ring enhances cytotoxicity.

- The sulfonamide group plays a critical role in binding affinity to target proteins.

Research Findings

Recent studies have further elucidated the compound's potential:

- Antitumor Activity : The compound has been shown to inhibit tumor growth in vivo models, suggesting its potential for therapeutic applications.

- Synergistic Effects : Combinations with other chemotherapeutics have resulted in enhanced efficacy, indicating possible use in combination therapies.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Sulfonylation: Introducing the triazole sulfonyl group to the piperidine ring under anhydrous conditions using reagents like sulfonyl chlorides.

- Coupling Reactions: Linking the fluorophenoxyphenyl moiety via nucleophilic substitution or Buchwald-Hartwig amination.

- Optimization: Reaction parameters (e.g., temperature: 80–100°C, solvent: DMF or THF) and purification via column chromatography or recrystallization are critical for achieving >85% yield and >95% purity .

- Key Validation: Monitor intermediates using thin-layer chromatography (TLC) and confirm final product purity via HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) to confirm substituent positions and integration ratios .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~500–550 Da) .

- Infrared Spectroscopy (IR): Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (C=O) confirm functional groups .

- X-ray Crystallography: Resolves stereochemical ambiguities in the piperidine-triazole core .

Q. What initial biological screening assays are appropriate for evaluating its therapeutic potential?

- Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or proteases (IC₅₀ determination) using fluorogenic substrates .

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Receptor Binding Studies: Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can computational methods predict bioactivity and interaction mechanisms?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate bond lengths (e.g., C-S bond: ~1.78 Å) and electrostatic potential maps to identify reactive sites .

- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., binding affinity ≤ -8.0 kcal/mol for kinase active sites) .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD ≤ 2.0 Å) .

Q. What strategies resolve contradictions in biological activity data across experimental models?

- Methodological Answer:

- Source Analysis: Check for impurities (HPLC purity ≥98%) or solvent artifacts (e.g., DMSO interference in assays) .

- Assay Standardization: Use identical cell lines (e.g., NIH/3T3 vs. HEK293) and controls (e.g., staurosporine for apoptosis) .

- Meta-Analysis: Compare IC₅₀ values across ≥3 independent studies to identify outliers .

Q. How to establish structure-activity relationships (SAR) for substituents on the triazole and fluorophenoxy groups?

- Methodological Answer:

- Analog Synthesis: Replace the 4-fluorophenoxy group with chloro/methoxy variants and assess potency shifts .

- Triazole Modifications: Compare 1,2,4-triazole vs. 1,2,3-triazole derivatives in enzyme inhibition assays (ΔIC₅₀ ≥ 10 µM) .

- Data Correlation: Use QSAR models with descriptors like logP and polar surface area (PSA) .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer:

- Reactor Design: Use continuous flow systems for sulfonylation steps to avoid racemization .

- Temperature Control: Maintain ≤5°C during coupling reactions to prevent epimerization .

- Analytical QC: Implement chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric excess (≥99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.